molecular formula C10H11ClN2 B11900804 (5-Chloro-6-methyl-1H-indol-3-yl)methanamine

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine

Cat. No.: B11900804
M. Wt: 194.66 g/mol
InChI Key: BATJHQYXNBCRSC-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the starting materials would include 5-chloro-6-methylindole and formaldehyde, followed by amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. Additionally, continuous flow reactors are utilized to scale up the production while maintaining control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, indolines, and indole-3-carboxaldehydes, which have significant applications in medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The indole ring structure allows it to bind with high affinity to multiple receptors, modulating their activity. This compound can inhibit specific enzymes, leading to altered metabolic pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-methyl-1H-indol-3-yl)methanamine is unique due to the presence of the chloro and methyl groups on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

(5-chloro-6-methyl-1H-indol-3-yl)methanamine

InChI

InChI=1S/C10H11ClN2/c1-6-2-10-8(3-9(6)11)7(4-12)5-13-10/h2-3,5,13H,4,12H2,1H3

InChI Key

BATJHQYXNBCRSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CN2)CN

Origin of Product

United States

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